![molecular formula C11H15N3O3 B3057196 Ethyl 6-morpholinopyridazine-3-carboxylate CAS No. 77407-73-9](/img/structure/B3057196.png)
Ethyl 6-morpholinopyridazine-3-carboxylate
Overview
Description
Ethyl 6-morpholinopyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It has a wide range of applications in scientific experiments and research.
Synthesis Analysis
The synthesis of Ethyl 6-morpholinopyridazine-3-carboxylate involves the reaction of Morpholine and 6-Chloro-pyridazine-3-carboxylic acid ethyl ester . The detailed synthesis process is not available in the search results.Physical And Chemical Properties Analysis
Ethyl 6-morpholinopyridazine-3-carboxylate has a melting point of 124 °C and a predicted boiling point of 463.2±45.0 °C . Its predicted density is 1.225±0.06 g/cm3 . The pKa value is predicted to be 3.92±0.10 .Scientific Research Applications
- Imidazo[1,2-b]pyridazine derivatives have been investigated for their antifungal potential . Ethyl 6-morpholinopyridazine-3-carboxylate could serve as a scaffold for designing novel antifungal agents.
- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic effects . Research could explore whether this compound has similar properties, potentially aiding in diabetes management.
- Imidazo[1,2-b]pyridazine derivatives have shown activity against parasites . Ethyl 6-morpholinopyridazine-3-carboxylate might be a candidate for developing antiparasitic drugs.
- The imidazo[1,2-b]pyridazine scaffold has been associated with anti-inflammatory effects . Investigating this compound’s anti-inflammatory properties could be valuable.
- Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-proliferative activity . Ethyl 6-morpholinopyridazine-3-carboxylate could be explored for its impact on cell proliferation.
- Some imidazo[1,2-b]pyridazine compounds act as acetylcholinesterase inhibitors . Research could assess whether this compound has similar effects, potentially aiding in neurodegenerative disease treatment.
Antifungal Activity
Anti-Diabetic Properties
Antiparasitic Applications
Anti-Inflammatory Potential
Anti-Proliferative Activity
Acetylcholinesterase Inhibition
These applications highlight the diverse potential of Ethyl 6-morpholinopyridazine-3-carboxylate in drug discovery and therapeutic development. Further studies are needed to validate its efficacy and safety in these contexts . 🌟
properties
IUPAC Name |
ethyl 6-morpholin-4-ylpyridazine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(15)9-3-4-10(13-12-9)14-5-7-16-8-6-14/h3-4H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRQGQJZJNBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504822 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-morpholinopyridazine-3-carboxylate | |
CAS RN |
77407-73-9 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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